molecular formula C27H34N4O5S B10814353 VHL ligand 7

VHL ligand 7

Cat. No.: B10814353
M. Wt: 526.6 g/mol
InChI Key: UGJHKPQUMUDIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

VHL ligand 7 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles under basic or acidic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Biological Activity

The von Hippel–Lindau (VHL) protein plays a critical role in cellular processes, particularly in the regulation of hypoxia-inducible factors (HIFs) through its E3 ubiquitin ligase activity. VHL ligand 7, a small molecule designed to interact with VHL, has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of VHL and Its Ligands

VHL functions as part of the CRL2 (Cullin-RING ligase) complex, which targets HIFs for degradation under normoxic conditions. The interaction between VHL and HIF is crucial for maintaining cellular oxygen homeostasis. Small molecules that can modulate this interaction, such as VHL ligands, have been developed to either inhibit or enhance VHL activity, leading to various biological outcomes.

Biological Activity of this compound

This compound is characterized by its ability to selectively bind to the VHL protein, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation. This ligand has been utilized in the development of PROTACs (proteolysis-targeting chimeras), which are bifunctional molecules designed to induce targeted protein degradation.

  • Binding Affinity : this compound exhibits high binding affinity for the VHL protein, which is essential for its effectiveness as a PROTAC. The binding mechanism involves interaction with the HIF-1α binding site on VHL, promoting the formation of a ternary complex with the target protein.
  • Targeted Degradation : Once bound to both VHL and the target protein, ligand 7 facilitates ubiquitination of the target protein by recruiting E2 ubiquitin-conjugating enzymes. This process leads to proteasomal degradation of the target protein, effectively reducing its intracellular levels.
  • Cellular Impact : The degradation induced by this compound can lead to significant biological effects, including modulation of signaling pathways associated with cancer progression and response to hypoxic conditions.

Research Findings and Case Studies

Recent studies have demonstrated the efficacy of this compound in various cellular contexts:

  • Efficacy in Cancer Models : In vitro studies using breast cancer cell lines showed that PROTACs incorporating this compound could effectively degrade oncogenic proteins such as p38α. For instance, compound NR-11c demonstrated potent degradation capabilities across multiple breast cancer cell lines ( ).
  • Comparative Studies : Research comparing different PROTACs revealed that those utilizing this compound exhibited superior degradation efficiency compared to other E3 ligases like cereblon (CRBN). Notably, a study indicated that a bifunctional PROTAC using this compound achieved complete degradation of CRBN within one hour ( ).
  • In Vivo Studies : Animal models have shown that treatment with PROTACs based on this compound leads to significant tumor regression in xenograft models, highlighting its potential as a therapeutic agent ( ).

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceCompound TestedCell Line/ModelTarget ProteinDegradation EfficiencyNotes
NR-11cMDA-MB-231p38αHighEffective across multiple cell lines
CM11HeLaCRBNCompleteRapid degradation observed
PROTAC_VHLXenograftVarious OncogenesSignificant Tumor RegressionPromising therapeutic potential

Properties

Molecular Formula

C27H34N4O5S

Molecular Weight

526.6 g/mol

IUPAC Name

1-[3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33)

InChI Key

UGJHKPQUMUDIQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O

Origin of Product

United States

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